Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate
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Overview
Description
Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate typically involves the reaction of ethyl bromoacetate with 4-amino-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new drugs, particularly as antifungal and anticancer agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate involves its interaction with various molecular targets. In medicinal applications, the triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, in antifungal applications, the compound can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death .
Comparison with Similar Compounds
- Ethyl 2-((4H-1,2,4-triazol-3-yl)amino)acetate
- Ethyl 2-((4H-1,2,4-triazol-5-yl)amino)acetate
- Ethyl 2-((4H-1,2,4-triazol-4-yl)thio)acetate
Comparison: Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate is unique due to the position of the amino group on the triazole ring, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C6H10N4O2 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
ethyl 2-(1,2,4-triazol-4-ylamino)acetate |
InChI |
InChI=1S/C6H10N4O2/c1-2-12-6(11)3-9-10-4-7-8-5-10/h4-5,9H,2-3H2,1H3 |
InChI Key |
WKZKELYYDQJFFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNN1C=NN=C1 |
Origin of Product |
United States |
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